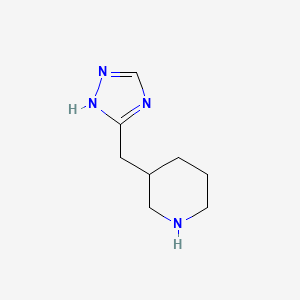

3-((1h-1,2,4-Triazol-3-yl)methyl)piperidine

CAS No.:

Cat. No.: VC18272549

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4 |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3-(1H-1,2,4-triazol-5-ylmethyl)piperidine |

| Standard InChI | InChI=1S/C8H14N4/c1-2-7(5-9-3-1)4-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12) |

| Standard InChI Key | SXIKPMLONNJFER-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)CC2=NC=NN2 |

Introduction

Chemical Identity and Structural Characterization

3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine (IUPAC name: 3-[(1H-1,2,4-triazol-3-yl)methyl]piperidine) is a bicyclic organic compound featuring a piperidine ring substituted at the 3-position with a methyl group bearing a 1,2,4-triazole moiety. Its molecular formula is C₈H₁₃N₄, with a molecular weight of 165.22 g/mol. The compound’s structure integrates two nitrogen-rich heterocycles, which are critical for interactions with biological targets such as enzymes and receptors .

Stereochemical and Conformational Analysis

The piperidine ring adopts a chair conformation, with the triazolylmethyl substituent occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict a dipole moment of 3.2–3.8 D, influenced by the electron-rich triazole ring and the basic piperidine nitrogen . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 3-methyl-3-(1H-1,2,4-triazol-3-yl)piperidine, reveal distinct proton environments:

-

Piperidine protons: δ 1.45–2.75 ppm (m, 10H)

-

Triazole protons: δ 7.55 ppm (s, 1H)

Synthetic Methodologies

The synthesis of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine can be achieved through modular strategies involving:

Click Chemistry Approaches

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been widely employed for constructing triazole-piperidine hybrids. For example, the synthesis of 3-((1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperidine involves:

-

Alkyne preparation: Propargylation of piperidine using propargyl bromide in acetone .

-

Azide formation: Conversion of 2-azidoacetic acid to the corresponding azide.

-

Cycloaddition: Reaction of the alkyne and azide in dimethylformamide (DMF) with Cu(I) catalysis to yield the triazole core .

Amide Coupling Strategies

Alternative routes utilize peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to link pre-formed triazole carboxylic acids to piperidine derivatives. For instance, compound pta3 in related studies was synthesized via HATU-mediated coupling of 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid with tetrahydrofuran-3-ylmethylamine .

Physicochemical Properties

While experimental data for 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine are sparse, properties can be extrapolated from analogs:

The compound’s moderate lipophilicity suggests adequate blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics .

Biological Activity and Hypothesized Mechanisms

Antimicrobial and Antiviral Activity

1,2,4-Triazole derivatives demonstrate broad-spectrum antimicrobial effects by inhibiting ergosterol biosynthesis (fungi) and nucleic acid synthesis (bacteria) . Molecular docking studies suggest that the triazole moiety chelates essential metal ions in microbial enzymes, while the piperidine ring enhances membrane penetration.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual heterocyclic architecture positions it as a lead candidate for:

-

Antifungal agents: Targeting azole-resistant Candida species.

-

Antidepressants: Piperidine derivatives modulate serotonin and dopamine reuptake.

-

Anticancer therapeutics: Triazoles inhibit histone deacetylases (HDACs) and topoisomerases .

Agricultural Chemistry

1,2,4-Triazole-piperidine hybrids could serve as eco-friendly fungicides, addressing resistance in crop pathogens like Fusarium graminearum.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume